N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16285166
InChI: InChI=1S/C27H32N2O4S/c1-5-33-23-12-6-20(7-13-23)25(29-14-16-32-17-15-29)24-18(2)19(3)34-27(24)28-26(30)21-8-10-22(31-4)11-9-21/h6-13,25H,5,14-17H2,1-4H3,(H,28,30)
SMILES:
Molecular Formula: C27H32N2O4S
Molecular Weight: 480.6 g/mol

N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide

CAS No.:

Cat. No.: VC16285166

Molecular Formula: C27H32N2O4S

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide -

Specification

Molecular Formula C27H32N2O4S
Molecular Weight 480.6 g/mol
IUPAC Name N-[3-[(4-ethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C27H32N2O4S/c1-5-33-23-12-6-20(7-13-23)25(29-14-16-32-17-15-29)24-18(2)19(3)34-27(24)28-26(30)21-8-10-22(31-4)11-9-21/h6-13,25H,5,14-17H2,1-4H3,(H,28,30)
Standard InChI Key HEOCUVBRLWLYCR-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)OC)N4CCOCC4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide (C₂₇H₃₂N₂O₄S) integrates multiple functional groups that influence its reactivity and bioactivity. The thiophene ring, substituted at positions 3, 4, and 5 with a dimethyl group, ethoxyphenyl-morpholine hybrid, and benzamide moiety, creates a sterically hindered yet pharmacologically versatile scaffold.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₇H₃₂N₂O₄S
Molecular Weight480.6 g/mol
IUPAC NameN-[3-[(4-Ethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

The ethoxy group (C₂H₅O-) enhances lipophilicity, potentially improving membrane permeability, while the morpholine ring contributes to hydrogen bonding and solubility.

Stereochemical Considerations

The central carbon atom linking the ethoxyphenyl and morpholine groups is a chiral center, suggesting the existence of enantiomers. Resolution of these enantiomers could be critical for optimizing target binding affinity, as seen in analogous kinase inhibitors.

Synthetic Pathways and Optimization

The synthesis of N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide involves multi-step organic reactions, typically requiring sequential functionalization of the thiophene core.

Key Synthetic Steps

  • Thiophene Ring Formation: A Paal-Knorr synthesis may initialize the thiophene backbone, followed by Friedel-Crafts alkylation to introduce the dimethyl groups.

  • Mannich Reaction: The morpholine-ethoxyphenyl moiety is likely introduced via a Mannich reaction, employing formaldehyde and morpholine under acidic conditions.

  • Amidation: The final benzamide group is appended through a nucleophilic acyl substitution, using 4-methoxybenzoyl chloride and a deprotonated amine intermediate.

Reaction Conditions

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize charged intermediates.

  • Catalysts: Lewis acids (e.g., AlCl₃) may facilitate electrophilic substitutions, while palladium catalysts could enable cross-coupling steps.

  • Temperature: Reactions often proceed under reflux (80–120°C) to overcome kinetic barriers.

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1H NMR would reveal distinct signals for the ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm), morpholine (N-CH₂-, δ 2.4–3.0 ppm), and methoxy groups (-OCH₃, δ 3.7–3.9 ppm).

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 480.6, with fragmentation patterns indicative of the benzamide and morpholine subunits.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as replacing the ethoxy group with halogens or altering the morpholine ring’s substituents, could enhance potency and pharmacokinetics.

Drug Delivery Considerations

The compound’s logP (estimated at ~3.5) suggests moderate lipophilicity, necessitating formulation strategies like nanoemulsions or prodrugs to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator